molecular formula C8H14O2 B2426668 (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol CAS No. 2305253-16-9

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol

Cat. No.: B2426668
CAS No.: 2305253-16-9
M. Wt: 142.198
InChI Key: XCVJVYQRQMRNIC-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is a bicyclic compound featuring an oxabicyclo structure, which is a common motif in organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a methylating agent in the presence of a catalyst. The reaction conditions often require a temperature range of 0-50°C and a solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol is unique due to its specific oxabicyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7-4-8(5-7,6-9)2-3-10-7/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVJVYQRQMRNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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